Deacetoxycephalosporin C

説明

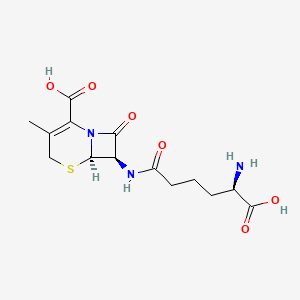

デアセトキシセファロスポリンCは、セファロスポリン系抗生物質の生合成において重要な中間体です。これはペニシリンNから誘導され、細菌感染症の治療に広く使用されている様々なセファロスポリン誘導体の産生において重要な役割を果たしています。この化合物は、その抗菌活性に不可欠なβ-ラクタム環で知られています。

準備方法

合成経路と反応条件

デアセトキシセファロスポリンCは、一連の酵素反応によってペニシリンNから合成されます。関与する主要な酵素は、デアセトキシセファロスポリンCシンターゼであり、ペニシリンNの環拡大を触媒してデアセトキシセファロスポリンCを形成します。 この反応には、2-オキソグルタル酸と酸素をコ基質として存在させる必要があります .

工業的製造方法

工業的な環境では、デアセトキシセファロスポリンCは、遺伝子改変されたペニシリウム・クリソゲナムまたはアクレモニウム・クリソゲナム株を用いた発酵プロセスによって生産されます。 これらの株は、ペニシリンNからデアセトキシセファロスポリンCの生合成に必要な酵素を過剰に産生するように設計されています .

化学反応の分析

Structural Determinants of DAOCS Activity

DAOCS belongs to the non-heme Fe(II)/2OG oxygenase family. Key structural insights include:

Active Site Residues

- Arg74 : Positions substrates via steric interactions .

- Met306 and Asn305 : Control reaction selectivity (ring expansion vs. hydroxylation). Mutations (e.g., M306I) abolish hydroxylation activity .

- C-Terminal Truncation : Removal of residues beyond 310 (Δ310 mutant) enhances substrate binding and turnover .

Metal Coordination

Reaction Conditions and Cofactor Dependencies

Optimal Conditions

Inhibitors

- Metal Ions : Cu²⁺, Zn²⁺, and Co²⁺ strongly inhibit DAOCS .

- Sulfhydryl Agents : Parahydroxymercurate and 5,5’-dithiobis(2-nitrobenzoic acid) inactivate the enzyme .

Substrate Specificity and Engineering

DAOCS exhibits narrow native substrate specificity but can be engineered for industrial applications:

Natural Substrate

Non-Natural Substrates

| Substrate | Conversion Efficiency | Notable Mutant |

|---|---|---|

| Penicillin G | Low (wild-type) | Δ310/N305L/M306I (enhanced) |

| Phenethicillin | Moderate | S. clavuligerus DAOCS |

| Ampicillin | Moderate | S. jumonjinensis DAOCS |

Industrial Relevance

- Engineered DAOCS mutants (e.g., Δ310/N305L/M306I) enable efficient conversion of penicillin G to DAOC, bypassing costly chemical synthesis in 7-aminodeacetoxycephalosporanic acid (7-ADCA) production .

Mechanistic Controversies and Unresolved Steps

- Radical vs. Polar Mechanisms : While radical intermediates are widely proposed , evidence for carbocationic intermediates exists in related enzymes .

- C-Terminal Role : The function of the C-terminal region (residues 310–350) remains unclear, though truncation improves activity .

This synthesis of DAOC represents a cornerstone in β-lactam antibiotic production, with ongoing research focused on enzyme engineering and mechanistic elucidation to enhance industrial applicability .

科学的研究の応用

Biosynthesis of Cephalosporins

DAOC is synthesized from penicillin through the action of deacetoxycephalosporin C synthase (DAOCS), an enzyme that catalyzes the expansion of the penicillin nucleus into the cephalosporin structure. This process is vital for the development of various cephalosporin antibiotics.

- Enzymatic Mechanism : DAOCS operates as a dioxygenase, requiring Fe(II) and α-ketoglutarate for its catalytic activity. It facilitates the transformation of penicillin N into DAOC, which can then be hydroxylated to form deacetylcephalosporin C (DAC) by a separate enzyme .

Engineering and Optimization of DAOCS

Recent studies have focused on enhancing the efficiency of DAOCS through genetic engineering. By modifying specific amino acids within the enzyme's structure, researchers have significantly improved its substrate specificity and conversion rates.

- Mutagenesis : Mutations such as N305L and R308L have been shown to increase the enzyme's ability to convert penicillin analogs, thereby broadening the range of substrates that can be utilized in cephalosporin production .

- Recombinant DNA Technology : The introduction of DAOCS genes from Streptomyces clavuligerus into other microbial hosts like Penicillium chrysogenum has enabled these organisms to produce higher yields of DAOC and its derivatives .

Industrial Applications

The industrial relevance of DAOC lies in its application as a biocatalyst in the pharmaceutical industry for producing active pharmaceutical ingredients (APIs). The ability to produce DAOC efficiently can lead to more sustainable and cost-effective manufacturing processes for antibiotics.

- Green Chemistry : The use of DAOCS in biocatalysis aligns with principles of green chemistry, minimizing waste and reducing the environmental impact associated with traditional chemical synthesis methods .

Case Studies

Several case studies illustrate the successful application of DAOC in industrial settings:

- Case Study 1 : Engineering Streptomyces clavuligerus to enhance DAOCS activity led to a significant increase in the production of 7-aminocephalosporanic acid (7-ACA), a precursor for many cephalosporin antibiotics. The engineered strains demonstrated up to a 32-fold increase in catalytic efficiency compared to wild-type strains .

- Case Study 2 : A study on Acremonium chrysogenum highlighted how modifications in DAOCS can lead to improved hydroxylation rates, thereby increasing DAC yield. This study underscored the importance of enzyme structure-function relationships in optimizing antibiotic biosynthesis .

Data Table: Summary of Key Findings

| Aspect | Details |

|---|---|

| Enzyme | This compound synthase (DAOCS) |

| Function | Catalyzes conversion of penicillin N to this compound |

| Substrates | Penicillin G, phenethicillin, ampicillin, carbenicillin |

| Engineering Outcomes | Enhanced substrate conversion rates through mutagenesis |

| Industrial Relevance | Used as a biocatalyst for producing active pharmaceutical ingredients |

| Case Study Highlights | Significant increases in yields and efficiencies reported from engineered strains |

作用機序

デアセトキシセファロスポリンCは、細菌の細胞壁合成を阻害することによってその効果を発揮します。それは、細菌細胞壁のペプチドグリカン層の架橋に不可欠なペニシリン結合タンパク質を標的とします。 この阻害は、細胞溶解と細菌の死につながります .

類似化合物の比較

類似化合物

セファロスポリンC: セファロスポリン系抗生物質の生合成におけるもう一つの中間体。

ペニシリンN: デアセトキシセファロスポリンCが合成される前駆体。

デアセチルセファロスポリンC: デアセトキシセファロスポリンCの酸化型。

独自性

デアセトキシセファロスポリンCは、セファロスポリン系抗生物質の生合成経路における役割のために独自性があります。ペニシリンNとは異なり、それはその抗菌活性に不可欠なβ-ラクタム環を持っています。 セファロスポリンCと比較して、それはより初期の中間体であり、様々なセファロスポリン誘導体を生産するための遺伝子および酵素的修飾のための重要な標的となっています .

類似化合物との比較

Similar Compounds

Cephalosporin C: Another intermediate in the biosynthesis of cephalosporin antibiotics.

Penicillin N: The precursor from which deacetoxycephalosporin C is synthesized.

Deacetylcephalosporin C: An oxidized form of this compound.

Uniqueness

This compound is unique due to its role in the biosynthesis pathway of cephalosporin antibiotics. Unlike penicillin N, it has a beta-lactam ring that is crucial for its antibacterial activity. Compared to cephalosporin C, it is an earlier intermediate, making it a key target for genetic and enzymatic modifications to produce various cephalosporin derivatives .

生物活性

Deacetoxycephalosporin C (DAOC) is a significant compound in the biosynthesis of cephalosporins, a class of antibiotics that play a crucial role in combating bacterial infections. This article explores the biological activity of DAOC, focusing on its biosynthetic pathways, enzymatic functions, and potential applications in medicine.

Overview of this compound

DAOC is derived from penicillin through enzymatic reactions catalyzed by this compound synthase (DAOCS), also known as expandase. This enzyme facilitates the oxidative ring expansion of penicillin N to produce DAOC, which is a precursor in the synthesis of various cephalosporins. The process is essential for developing antibiotics that are effective against a wide range of bacterial pathogens.

Enzymatic Mechanism

DAOCS operates primarily in two types of organisms: fungi and bacteria. In Acremonium chrysogenum, DAOCS functions as a bifunctional enzyme, catalyzing both the ring expansion and subsequent hydroxylation reactions necessary for DAOC production. Conversely, in Streptomyces clavuligerus, these reactions are performed by separate enzymes, highlighting the diversity in enzymatic pathways across different species .

Key Reactions Involved

- Ring Expansion : The conversion of penicillin N to DAOC involves a thiozolidine ring expansion, which is a rate-limiting step in cephalosporin biosynthesis.

- Hydroxylation : Following ring expansion, DAOC undergoes hydroxylation to form deacetylcephalosporin C (DAC), which is further acetylated to produce active cephalosporins.

Biological Activity and Efficacy

DAOC exhibits notable biological activity primarily due to its role as an intermediate in antibiotic synthesis. Research has shown that DAOC and its derivatives possess antibacterial properties against various strains of bacteria, including those resistant to other antibiotics. The efficacy of DAOC can be attributed to its ability to inhibit bacterial cell wall synthesis, similar to other beta-lactam antibiotics.

Comparative Efficacy Table

| Compound | Source Organism | Antibacterial Activity | Notes |

|---|---|---|---|

| This compound | Acremonium chrysogenum | Effective | Precursor for cephalosporins |

| Cephalosporin C | Streptomyces clavuligerus | High | Directly used as an antibiotic |

| Penicillin N | Various | Moderate | Less effective against resistant strains |

Case Studies and Research Findings

- Enzyme Characterization : A study characterized three DAOCS isozymes from Streptomyces jumonjinensis, revealing their substrate conversion capabilities for various penicillin derivatives. The findings indicated that S. clavuligerus DAOCS exhibited the highest activity among tested enzymes .

- Biosynthetic Pathway Engineering : Research has focused on engineering fungal strains to enhance the yield of DAOC through modified biosynthetic pathways. Transformants of Penicillium chrysogenum have been developed to optimize the production of DAOC, demonstrating significant advancements in biotechnological applications .

- Clinical Applications : Clinical studies have highlighted the potential for DAOC derivatives in treating infections caused by resistant bacteria. The ability of these compounds to circumvent common resistance mechanisms makes them valuable candidates for new antibiotic therapies .

特性

IUPAC Name |

(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O6S/c1-6-5-24-12-9(11(19)17(12)10(6)14(22)23)16-8(18)4-2-3-7(15)13(20)21/h7,9,12H,2-5,15H2,1H3,(H,16,18)(H,20,21)(H,22,23)/t7-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQIJOYQWYKBOW-JWKOBGCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181424 | |

| Record name | Deacetoxycephalosporin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26924-74-3 | |

| Record name | Deacetoxycephalosporin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26924-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetoxycephalosporin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026924743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deacetoxycephalosporin C | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deacetoxycephalosporin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。